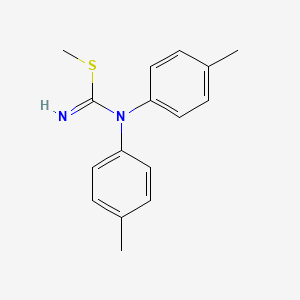
Methyl N,N-bis(4-methylphenyl)carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N,N-bis(4-methylphenyl)carbamimidothioate: is an organic compound with the molecular formula C16H18N2S . It is a derivative of carbamimidothioate, featuring two 4-methylphenyl groups attached to the nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl N,N-bis(4-methylphenyl)carbamimidothioate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzaldehyde with methylamine to form an imine intermediate. This intermediate then reacts with thiourea to produce the desired carbamimidothioate compound .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Methyl N,N-bis(4-methylphenyl)carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted carbamimidothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, Methyl N,N-bis(4-methylphenyl)carbamimidothioate is used as a reagent in organic synthesis. It can serve as a building block for the synthesis of more complex molecules.
Biology:
In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure.
Medicine:
Potential applications in medicine include its use as a precursor for drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl N,N-bis(4-methylphenyl)carbamimidothioate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Methyl N,N-bis(2-methylphenyl)carbamimidothioate
- Methyl N,N-bis(2-methoxyphenyl)carbamimidothioate
Comparison:
Methyl N,N-bis(4-methylphenyl)carbamimidothioate is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable tool for research and industrial applications.
Propiedades
Número CAS |
5480-19-3 |
|---|---|
Fórmula molecular |
C16H18N2S |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
methyl N,N-bis(4-methylphenyl)carbamimidothioate |
InChI |
InChI=1S/C16H18N2S/c1-12-4-8-14(9-5-12)18(16(17)19-3)15-10-6-13(2)7-11-15/h4-11,17H,1-3H3 |
Clave InChI |
DCRKQPPUWWAEOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C(=N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


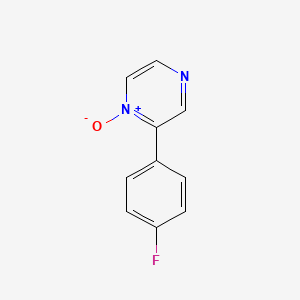
![6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178501.png)
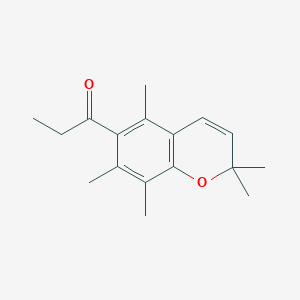
![2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14178516.png)
![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)
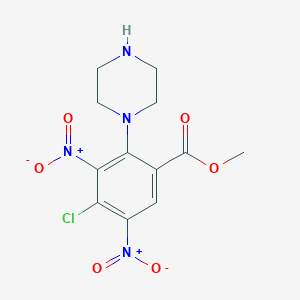
![Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-](/img/structure/B14178525.png)
![2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde](/img/structure/B14178527.png)
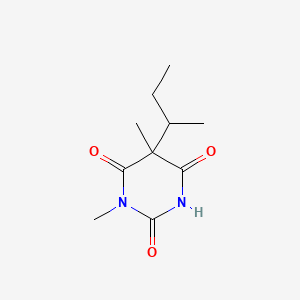
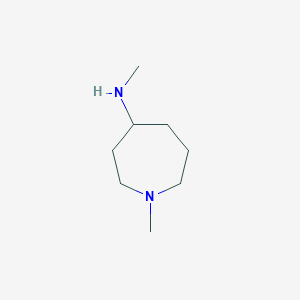
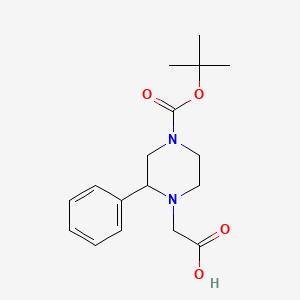
![Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B14178576.png)
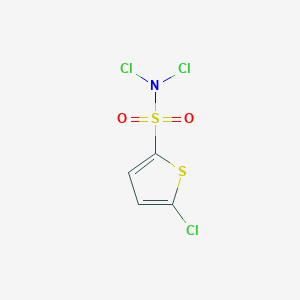
![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
